molecular formula C19H22N6O2S B2837891 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1421477-04-4

2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer: B2837891
CAS-Nummer: 1421477-04-4
Molekulargewicht: 398.49
InChI-Schlüssel: VXQYGCHTSSRWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone features a 1,3,4-oxadiazole core substituted with a methylpyrazole moiety via a thioether linkage. The ethanone group is further functionalized with a 4-phenylpiperazine ring, a structural motif commonly associated with central nervous system (CNS) targeting due to its affinity for neurotransmitter receptors .

Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide precursor.

Alkylation or nucleophilic substitution to introduce the 5-methylpyrazole-methyl group.

Coupling of the oxadiazole-thiol intermediate with a bromoethanone-piperazine derivative under basic conditions (e.g., triethylamine) .

Eigenschaften

IUPAC Name

2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-15-7-8-20-25(15)13-17-21-22-19(27-17)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYGCHTSSRWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s uniqueness lies in its combination of a 1,3,4-oxadiazole-thioether, 5-methylpyrazole, and 4-phenylpiperazine groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Core Heterocycle Substituents/Modifications Key Properties/Applications References
Target Compound 1,3,4-Oxadiazole 5-Methylpyrazole-methyl, 4-phenylpiperazine Potential CNS targeting
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a–g) Tetrazole Allylpiperazine, aryl groups Antiproliferative activity (preliminary)
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thiol Piperazinyl sulfonyl groups Enhanced solubility via sulfonyl moieties
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one 1,3,4-Oxadiazole Imidazole, phenyl-ethanone Structural analog lacking piperazine
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Thiadiazole Thiadiazole-thio, pyrazole-carbonitrile Higher lipophilicity (predicted)
Key Observations:
  • Substituent Effects: The 4-phenylpiperazine group in the target compound may enhance receptor binding compared to simpler phenyl-ethanone analogs (e.g., ). Sulfonyl-piperazine modifications (e.g., ) improve aqueous solubility, a property absent in the target compound’s structure.
  • Synthetic Yields and Purification :

    • Tetrazole derivatives (e.g., ) report yields of 60–85% after column chromatography, suggesting similar challenges in purifying the target compound’s oxadiazole-thioether intermediate.

Pharmacological Implications (Inferred)

While pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Tetrazole-piperazine derivatives (e.g., ) show preliminary antiproliferative activity, suggesting the target’s piperazine moiety could confer similar bioactivity.
  • Thiadiazole-thioether analogs (e.g., ) with reported CNS activity (e.g., m/z 371.1, melting point 191.8°C) highlight the importance of sulfur-containing linkages in drug design.

Q & A

Basic: What are the key synthetic routes for preparing 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?

The synthesis typically involves:

  • Cyclization of hydrazides with carboxylic acid derivatives to form the 1,3,4-oxadiazole ring .
  • Thioether linkage formation between the oxadiazole and ethanone moiety using coupling agents like NaH or K₂CO₃ in DMF/acetonitrile .
  • Nucleophilic substitution to introduce the 4-phenylpiperazine group under reflux conditions .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Basic: How is structural characterization performed for this compound?

A multi-technique approach is essential:

  • X-ray crystallography (using SHELX or WinGX) resolves bond lengths/angles and confirms stereochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and connectivity, with the pyrazole methyl group appearing as a singlet (~δ 2.3 ppm) .
  • High-resolution mass spectrometry (HR-MS) validates the molecular formula (e.g., [M+H]⁺ peak) .

Basic: What solvents and catalysts are optimal for its synthesis?

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution and cyclization .
  • Bases : NaH or K₂CO₃ catalyze thioether formation, while glacial acetic acid aids cyclocondensation .
  • Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves oxadiazole ring formation efficiency .

Advanced: How can reaction yields be optimized for the oxadiazole intermediate?

  • Temperature control : Cyclization of hydrazides requires precise heating (80–100°C) to avoid side products like open-chain thiosemicarbazides .
  • Stoichiometric ratios : A 1:1 molar ratio of hydrazide to carboxylic acid derivative minimizes unreacted starting material .
  • Real-time monitoring : Use HPLC to track reaction progress and adjust conditions dynamically .

Advanced: How do electronic effects of substituents influence bioactivity?

  • The 5-methylpyrazole group enhances lipophilicity, improving membrane permeability .
  • Thioether linkage increases metabolic stability compared to ether analogs .
  • Piperazine moiety modulates receptor binding; para-substituted phenyl groups (e.g., electron-withdrawing Cl) enhance affinity for CNS targets .

Advanced: What strategies resolve contradictions in biological activity data?

  • Dose-response studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based) to confirm target specificity .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may skew results .
  • Molecular docking : Compare binding poses in different protein conformations (e.g., AutoDock Vina) to explain variability .

Advanced: How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the oxadiazole with 1,2,4-triazole to enhance solubility without losing activity .
  • Prodrug strategies : Introduce ester groups at the ethanone carbonyl to improve oral bioavailability .
  • LogP optimization : Replace phenylpiperazine with morpholine to reduce logP (target <3) for better CNS penetration .

Advanced: What computational methods predict crystallographic behavior?

  • Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., H-bonding, π-π stacking) .
  • Powder XRD simulations (Mercury software) validate polymorph stability under storage conditions .
  • Torsion angle libraries (from Cambridge Structural Database) guide conformational analysis .

Advanced: How to address synthetic scalability challenges?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale extractions .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, temperature) to maximize yield .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stability shifts .
  • Silencing/overexpression : Use CRISPR or siRNA to correlate target protein levels with activity .
  • Fluorescence polarization : Quantify binding affinity in live cells using labeled probes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.